molecular formula C7H14O2 B1655620 (2,2-Dimethylcyclopropane-1,1-diyl)dimethanol CAS No. 39590-92-6

(2,2-Dimethylcyclopropane-1,1-diyl)dimethanol

Cat. No.: B1655620
CAS No.: 39590-92-6
M. Wt: 130.18 g/mol
InChI Key: YHLAEYZTZDWJIQ-UHFFFAOYSA-N
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Description

(2,2-Dimethylcyclopropane-1,1-diyl)dimethanol: is an organic compound with the chemical formula C7H14O2. It is characterized by a cyclopropane ring substituted with two methyl groups and two hydroxymethyl groups. This compound is known for its unique structure, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dimethylcyclopropane-1,1-diyl)dimethanol typically involves the reaction of cyclopropane derivatives with formaldehyde under basic conditions. One common method includes the use of cyclopropane and chloroform in the presence of a catalyst such as metal palladium or trimethyl boron oxide. The reaction is carried out under controlled temperature and pressure, followed by distillation and purification to obtain the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar catalysts and conditions. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as flash chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: (2,2-Dimethylcyclopropane-1,1-diyl)dimethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form cyclopropane derivatives with reduced functional groups.

    Substitution: The hydroxymethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products:

    Oxidation: Formation of (2,2-Dimethylcyclopropane-1,1-diyl)diacetic acid.

    Reduction: Formation of (2,2-Dimethylcyclopropane-1,1-diyl)methanol.

    Substitution: Formation of (2,2-Dimethylcyclopropane-1,1-diyl)dibromide.

Scientific Research Applications

Chemistry: (2,2-Dimethylcyclopropane-1,1-diyl)dimethanol is used as a building block in organic synthesis, particularly in the preparation of complex cyclopropane derivatives and polymers .

Biology: The compound is studied for its potential biological activity, including its role as a precursor in the synthesis of bioactive molecules.

Medicine: Research explores its use in drug development, particularly in the design of cyclopropane-containing pharmaceuticals with enhanced stability and bioavailability.

Industry: In industrial applications, this compound is used as a solvent, surfactant, and intermediate in the synthesis of various chemicals and materials .

Mechanism of Action

The mechanism of action of (2,2-Dimethylcyclopropane-1,1-diyl)dimethanol involves its interaction with molecular targets through its hydroxymethyl groups. These groups can form hydrogen bonds and participate in nucleophilic substitution reactions, influencing the compound’s reactivity and interaction with other molecules. The cyclopropane ring imparts ring strain, making the compound more reactive in certain chemical environments .

Comparison with Similar Compounds

  • 1,1-Dimethylcyclopropane
  • 1,2-Dimethylcyclopropane
  • Cyclopropane-1,1-diyldimethanol

Comparison: (2,2-Dimethylcyclopropane-1,1-diyl)dimethanol is unique due to the presence of two hydroxymethyl groups, which enhance its solubility and reactivity compared to other dimethylcyclopropane derivatives. The compound’s distinct structure allows for specific applications in synthesis and research that are not feasible with its analogs .

Properties

IUPAC Name

[1-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-6(2)3-7(6,4-8)5-9/h8-9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLAEYZTZDWJIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(CO)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70506408
Record name (2,2-Dimethylcyclopropane-1,1-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70506408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39590-92-6
Record name (2,2-Dimethylcyclopropane-1,1-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70506408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,2-Dimethylcyclopropane-1,1-diyl)dimethanol
Reactant of Route 2
(2,2-Dimethylcyclopropane-1,1-diyl)dimethanol
Reactant of Route 3
(2,2-Dimethylcyclopropane-1,1-diyl)dimethanol
Reactant of Route 4
(2,2-Dimethylcyclopropane-1,1-diyl)dimethanol
Reactant of Route 5
(2,2-Dimethylcyclopropane-1,1-diyl)dimethanol
Reactant of Route 6
(2,2-Dimethylcyclopropane-1,1-diyl)dimethanol

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